Acetyl chloride

Catalog No.
S583441
CAS No.
75-36-5
M.F
C2H3ClO
CH3COCl
C2ClH3O
M. Wt
78.50 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetyl chloride

CAS Number

75-36-5

Product Name

Acetyl chloride

IUPAC Name

acetyl chloride

Molecular Formula

C2H3ClO
CH3COCl
C2ClH3O

Molecular Weight

78.50 g/mol

InChI

InChI=1S/C2H3ClO/c1-2(3)4/h1H3

InChI Key

WETWJCDKMRHUPV-UHFFFAOYSA-N

SMILES

CC(=O)Cl

solubility

Reaction (NTP, 1992)
Decomposed violently by water or alcohol
Miscible with benzene, chloroform, ether, glacial acetic acid, petroleum ether
Miscible with ether, acetone, benzene, chloroform; soluble in carbon tetrachloride
Soluble in ether, acetone, acetic acid
Solubility in water: reaction

Synonyms

Acetic Acid Chloride; Acetic Chloride; Ethanoyl Chloride; AcCl

Canonical SMILES

CC(=O)Cl

The exact mass of the compound Acetyl chloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as reaction (ntp, 1992)decomposed violently by water or alcoholmiscible with benzene, chloroform, ether, glacial acetic acid, petroleum ethermiscible with ether, acetone, benzene, chloroform; soluble in carbon tetrachloridesoluble in ether, acetone, acetic acidsolubility in water: reaction. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acetates - Supplementary Records. It belongs to the ontological category of acyl chloride in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Corrosives, Flammable - 3rd degree, Reactive - 2nd degree. However, this does not mean our product can be used or applied in the same or a similar way.

Acetyl chloride is a highly reactive, two-carbon acylating agent widely utilized in pharmaceutical, agrochemical, and fine chemical manufacturing for the introduction of acetyl groups. As an acyl halide, it possesses a highly electrophilic carbonyl center, making it significantly more reactive than its corresponding anhydride or carboxylic acid counterparts [1]. With a molecular weight of 78.50 g/mol and a low boiling point of 51.8 °C, it is typically deployed in anhydrous environments where rapid reaction kinetics and high atom economy are prioritized. In industrial procurement, acetyl chloride is evaluated primarily on its ability to drive sterically hindered acylations to completion without the need for auxiliary coupling agents, and its compatibility with volatile byproduct removal strategies.

While acetic anhydride is often considered a milder and less moisture-sensitive alternative for acetylation, generic substitution fails in processes strictly constrained by catalyst consumption, low-temperature requirements, or downstream purification limits. In Friedel-Crafts acylations, acetic anhydride generates an acetic acid byproduct that strongly coordinates with Lewis acid catalysts (e.g., AlCl3), effectively doubling the stoichiometric requirement of the catalyst and increasing aluminum-rich waste streams [1]. Furthermore, acetic anhydride (bp 139 °C) and its byproduct acetic acid (bp 118 °C) require high-temperature vacuum distillation or extensive aqueous workups for removal, which can induce thermal degradation or hydrolysis in sensitive active pharmaceutical ingredients (APIs) that would otherwise survive the mild, low-temperature evaporation of unreacted acetyl chloride.

Stoichiometric Efficiency of Lewis Acid Catalysts in Friedel-Crafts Acylation

In industrial Friedel-Crafts acylations, the choice of acylating agent directly dictates the required equivalents of Lewis acid. Acetyl chloride requires only slightly more than 1 equivalent (typically 1.05–1.1 eq) of AlCl3, as the catalyst complexes solely with the resulting ketone product. In contrast, acetic anhydride requires a minimum of 2.1 to 2.5 equivalents of AlCl3, because the acetic acid generated as a byproduct irreversibly consumes a full equivalent of the catalyst[1]. This fundamental stoichiometric difference halves the procurement volume of AlCl3 required per batch when using acetyl chloride.

Evidence DimensionRequired equivalents of AlCl3 catalyst
Target Compound Data1.05 to 1.1 equivalents
Comparator Or BaselineAcetic anhydride (2.1 to 2.5 equivalents)
Quantified Difference>50% reduction in Lewis acid consumption
ConditionsStandard Friedel-Crafts acylation of aromatic substrates using aluminum chloride

Halving the Lewis acid requirement directly reduces catalyst procurement costs, minimizes exothermic quenching hazards, and significantly lowers the volume of aluminum-containing aqueous waste.

Downstream Purification and Volatile Byproduct Removal

The physical properties of the acylating agent and its byproducts dictate the energy and time required for downstream purification. Acetyl chloride boils at 51.8 °C and generates hydrogen chloride gas as a byproduct, which can be easily scrubbed or neutralized with an amine base (e.g., triethylamine) to form a filterable salt. Acetic anhydride boils at 139 °C and generates acetic acid (bp 118 °C) [1]. Removing excess acetic anhydride and acetic acid under vacuum requires significantly higher temperatures, which is detrimental to thermally labile intermediates.

Evidence DimensionBoiling point of reagent and primary byproduct
Target Compound DataReagent bp 51.8 °C; Byproduct (HCl) is a gas
Comparator Or BaselineAcetic anhydride (bp 139 °C); Byproduct (Acetic acid) bp 118 °C
Quantified Difference87.2 °C lower boiling point for the primary reagent
ConditionsSolvent-free or concentrated reaction mixtures prior to product isolation

Enables the concentration of reaction mixtures at near-ambient temperatures (<30 °C) under standard vacuum, preventing the thermal degradation of sensitive pharmaceutical intermediates.

Reaction Kinetics for Sterically Hindered and Deactivated Substrates

For the acylation of deactivated anilines or sterically hindered tertiary alcohols, the electrophilicity of the reagent dictates cycle time and auxiliary catalyst requirements. Acetyl chloride typically drives these reactions to >95% conversion within 1 to 2 hours at 0–25 °C in the presence of a simple acid scavenger (like pyridine or triethylamine). Achieving comparable conversion with acetic anhydride often requires extended heating (>80 °C) for 4 to 12 hours, or the mandatory addition of nucleophilic catalysts such as 4-dimethylaminopyridine (DMAP) [1].

Evidence DimensionReaction time and temperature for hindered substrates
Target Compound Data<2 hours at 0–25 °C (without DMAP)
Comparator Or BaselineAcetic anhydride (>4 hours at >80 °C, or requires DMAP)
Quantified DifferenceElimination of heating cycles and auxiliary organocatalysts
ConditionsN-acylation of electron-deficient amines or O-acylation of tertiary alcohols

Accelerates manufacturing cycle times and eliminates the need to procure and subsequently purge expensive, highly toxic organocatalysts like DMAP from the final product.

Large-Scale Friedel-Crafts Acylation in API Manufacturing

Acetyl chloride is the preferred precursor for synthesizing acetophenones and related aromatic ketones via Friedel-Crafts acylation. Because it requires only ~1.1 equivalents of Lewis acid catalyst (compared to >2 equivalents for anhydrides), it is selected by process chemists to minimize aluminum chloride procurement costs, control reaction exotherms, and reduce the burden of aqueous aluminum waste treatment during the quench phase [1].

Acylation of Thermally Labile Intermediates

In multi-step syntheses where the intermediate is sensitive to heat or prolonged aqueous exposure, acetyl chloride is chosen over acetic anhydride. Its low boiling point (51.8 °C) allows excess reagent to be stripped under mild vacuum at room temperature, and the HCl byproduct is easily neutralized to a filterable salt, avoiding the high-temperature distillation required to remove acetic acid [1].

Rapid Protection of Hindered Alcohols and Amines

For the synthesis of complex fine chemicals requiring the protection of sterically hindered hydroxyl or deactivated amino groups, acetyl chloride is procured to ensure rapid reaction kinetics. It enables complete conversion at low temperatures (0–25 °C) without the necessity of adding DMAP, thereby streamlining the reaction protocol and simplifying downstream impurity profiles[1].

Physical Description

Acetyl chloride appears as a colorless, fuming liquid with a pungent odor. Density 9.2 lb / gal. Flash point 40 °F. Vapor, which is heavier than air, irritates the eyes and mucous membranes. Corrosive to metals and tissue.
Liquid
Colorless fuming liquid; [HSDB] Pungent odor; [Merck Index]
COLOURLESS FUMING LIQUID WITH PUNGENT ODOUR.

Color/Form

Liquid
Colorless fuming liquid

XLogP3

0.8

Hydrogen Bond Acceptor Count

1

Exact Mass

77.9872424 g/mol

Monoisotopic Mass

77.9872424 g/mol

Boiling Point

123.6 °F at 760 mmHg (NTP, 1992)
51 °C

Flash Point

40 °F (NTP, 1992)
4 °C
5 °C (41 °F) - closed cup
4 °C (40 °F) - closed cup
5 °C c.c.

Heavy Atom Count

4

Vapor Density

2.7 2.1 at 100 °F (NTP, 1992) - Heavier than air; will sink (Relative to Air)
2.70 (Air = 1)
Relative vapor density (air = 1): 2.7

Density

1.1039 at 69.8 °F (USCG, 1999) - Denser than water; will sink
1.1051g/cu cm at 20 °C
Saturated liquid density: 68.849 Lb/cu ft at 70 °F
Saturated vapor density: 0.06130 Lb/cu ft at 70 °F
Relative density (water = 1): 1.11

LogP

-0.47

Odor

Pungent odor
Sharp odo

Decomposition

Hazardous decomposition products formed under fire conditions - Carbon oxides, hydrogen chloride gas.
May decompose during preparation. ... When heated to decomposition it emits highly toxic fumes of phosgene and /chloride/.

Melting Point

-170 °F (NTP, 1992)
-112.7 °C
-112 °C

UNII

QD15RNO45K

GHS Hazard Statements

H225: Highly Flammable liquid and vapor [Danger Flammable liquids];
H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Vapor Pressure

135 mmHg at 45.5 °F (NTP, 1992)
287.0 [mmHg]
287 mm Hg at 25 °C
Vapor pressure, kPa at 20 °C: 32

Pictograms

Flammable

Flammable;Corrosive

Impurities

Acetyl chloride frequently contains 1-2% by weight of acetic acid or hydrochloric acid. Phosphorus or sulfur-containing acids may also be present in the commercial material.

Other CAS

75-36-5

Wikipedia

Acetyl chloride
Spermidine

Use Classification

Hazard Classes and Categories -> Corrosives, Flammable - 3rd degree, Reactive - 2nd degree

Methods of Manufacturing

Prepared from acetic acid and chlorine in the presence of phosphorus; from acetic acid and salts of chlorosulfonic acid; from sodium acetate and sulfuryl chloride. ... Lab preparation from acetic anhydride and calcium chloride.
By mixing glacial acetic acid and phosphorus trichloride in the cold and heating a short time to drive off hydrochloric acid. The acetyl chloride is then distilled.
The normal industrial method involves reaction of acetic anhydride with anhydrous hydrogen chloride. On the laboratory scale, it can be produced from acetic acid and reagents such as thionyl chloride, phosphorus trichloride, or phosphorus pentachloride.
Acetyl chloride was formerly manufactured by the action of thionyl chloride, Cl2OS, on gray acetate of lime, but this route has been largely supplanted by the reaction of sodium acetate or acetic acid and phosphorus trichloride.
Other acetyl chloride preparations include: the reaction of acetic acid and chlorinated ethylenes in the presence of ferric chloride; a combination of benzyl chloride and acetic acid at 85% yield; conversion of ethylidene dichloride, in 91% yield; and decomposition of ethyl acetate by the action of phosgene ... .

General Manufacturing Information

Not Known or Reasonably Ascertainable
Acetyl chloride: ACTIVE
Acetyl chloride is normally consumed at the site of generation since transportation and storage are difficult.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Keep away from water. Never allow product to get in contact with water during storage. Hydrolyzes readily. Handle and store under inert gas.
Separate from alcohols, alkalies, amines, and strong oxidizing materials. Store in a cool, dry well-ventilated location. Outside or detached storage is preferred. Inside storage should be in a standard flammable liquids storage warehouse, room, or cabinet.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 08-15-2023

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